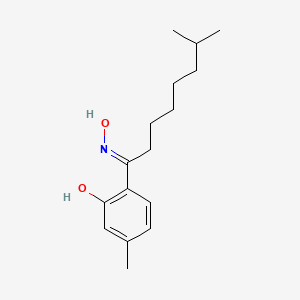
4-(Methylthio)ethyl phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylthio)ethyl phenylacetate is an organic compound with the molecular formula C11H14O2S. It is an ester derivative of phenylacetic acid, where the phenylacetic acid moiety is substituted with a 4-(methylthio)ethyl group. This compound is known for its distinct aromatic properties and is used in various applications, including fragrance and flavor industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)ethyl phenylacetate typically involves the esterification of phenylacetic acid with 4-(methylthio)ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:
C6H5CH2COOH+HSCH2CH2OHH2SO4C6H5CH2COOCH2CH2SCH3+H2O
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and minimize by-products. The use of environmentally friendly solvents and catalysts is also considered to reduce the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Methylthio)ethyl phenylacetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the 4-(methylthio)ethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 4-(Methylthio)ethyl phenylmethanol.
Substitution: Nitro, bromo, or sulfonyl derivatives of the phenyl ring
Aplicaciones Científicas De Investigación
4-(Methylthio)ethyl phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the fragrance and flavor industries due to its aromatic properties
Mecanismo De Acción
The mechanism of action of 4-(Methylthio)ethyl phenylacetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release phenylacetic acid and 4-(methylthio)ethanol, which can then participate in further biochemical pathways. The sulfur atom in the 4-(methylthio)ethyl group can form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl phenylacetate: An ester of phenylacetic acid with a methyl group instead of a 4-(methylthio)ethyl group.
Ethyl phenylacetate: An ester of phenylacetic acid with an ethyl group.
Butyl phenylacetate: An ester of phenylacetic acid with a butyl group.
Uniqueness
4-(Methylthio)ethyl phenylacetate is unique due to the presence of the 4-(methylthio)ethyl group, which imparts distinct chemical and biological properties. The sulfur atom in the 4-(methylthio)ethyl group can participate in unique chemical reactions, such as oxidation to sulfoxides and sulfones, which are not possible with other similar esters .
Propiedades
| 1093758-90-7 | |
Fórmula molecular |
C11H14O2S |
Peso molecular |
210.29 g/mol |
Nombre IUPAC |
2-[4-(2-methylsulfanylethyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H14O2S/c1-14-7-6-9-2-4-10(5-3-9)8-11(12)13/h2-5H,6-8H2,1H3,(H,12,13) |
Clave InChI |
RFKXJWFGBASOKX-UHFFFAOYSA-N |
SMILES canónico |
CSCCC1=CC=C(C=C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








